Cas no 532965-67-6 (Benzaldehyde, 3-methyl-2-(1-methylethoxy)-)
Benzaldehyde, 3-methyl-2-(1-methylethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 3-methyl-2-(1-methylethoxy)-
- 3-methyl-2-propan-2-yloxybenzaldehyde
- SCHEMBL1598490
- MVYBGIGBXXPTOD-UHFFFAOYSA-N
- MFCD23699166
- 532965-67-6
- 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde
- DTXSID70678836
- CS-0196304
- 2-Isopropoxy-3-methylbenzaldehyde
- AKOS000111535
- A1-28920
- 3-methyl-2-isopropoxybenzaldehyde
- E92649
-
- MDL: MFCD23699166
- Inchi: 1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3
- InChI Key: MVYBGIGBXXPTOD-UHFFFAOYSA-N
- SMILES: O(C1C(C=O)=CC=CC=1C)C(C)C
Computed Properties
- Exact Mass: 178.09942
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Benzaldehyde, 3-methyl-2-(1-methylethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB517716-500 mg |
2-Isopropoxy-3-methylbenzaldehyde |
532965-67-6 | 500MG |
€310.80 | 2023-04-17 | ||
| abcr | AB517716-1 g |
2-Isopropoxy-3-methylbenzaldehyde |
532965-67-6 | 1g |
€414.10 | 2023-04-17 | ||
| abcr | AB517716-500mg |
2-Isopropoxy-3-methylbenzaldehyde |
532965-67-6 | 500mg |
€310.80 | 2023-09-02 | ||
| abcr | AB517716-1g |
2-Isopropoxy-3-methylbenzaldehyde; . |
532965-67-6 | 1g |
€350.50 | 2025-04-18 | ||
| abcr | AB517716-250mg |
2-Isopropoxy-3-methylbenzaldehyde; . |
532965-67-6 | 250mg |
€201.70 | 2025-04-18 | ||
| abcr | AB517716-5g |
2-Isopropoxy-3-methylbenzaldehyde; . |
532965-67-6 | 5g |
€1117.90 | 2025-04-18 | ||
| abcr | AB517716-10g |
2-Isopropoxy-3-methylbenzaldehyde; . |
532965-67-6 | 10g |
€1860.80 | 2025-04-18 | ||
| Aaron | AR01GFWE-1g |
Benzaldehyde, 3-methyl-2-(1-methylethoxy)- |
532965-67-6 | 95% | 1g |
$356.00 | 2025-02-13 | |
| Aaron | AR01GFWE-5g |
Benzaldehyde, 3-methyl-2-(1-methylethoxy)- |
532965-67-6 | 95% | 5g |
$1068.00 | 2025-02-13 | |
| A2B Chem LLC | AY45618-250mg |
Benzaldehyde, 3-methyl-2-(1-methylethoxy)- |
532965-67-6 | 97% | 250mg |
$143.00 | 2024-04-19 |
Benzaldehyde, 3-methyl-2-(1-methylethoxy)- Suppliers
Benzaldehyde, 3-methyl-2-(1-methylethoxy)- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Benzaldehyde, 3-methyl-2-(1-methylethoxy)-
Benzaldehyde, 3-methyl-2-(1-methylethoxy)- (CAS No. 532965-67-6): A Comprehensive Overview
Benzaldehyde, 3-methyl-2-(1-methylethoxy)-, identified by its CAS number 532965-67-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, belonging to the benzaldehyde family, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a subject of interest in various scientific studies.
The molecular structure of Benzaldehyde, 3-methyl-2-(1-methylethoxy)- consists of a benzene ring substituted with a formyl group at the 1-position, a methyl group at the 3-position, and an isobutoxy group at the 2-position. This specific arrangement imparts distinct reactivity and functionality, making it a versatile building block for more complex molecules. The presence of the aldehyde group (CHO) at the 1-position allows for further functionalization via condensation, oxidation, or reduction reactions, while the isobutoxy side chain contributes to its solubility and interaction with biological systems.
In recent years, Benzaldehyde, 3-methyl-2-(1-methylethoxy)- has garnered attention in the field of medicinal chemistry due to its potential applications in drug development. Researchers have been exploring its utility as a precursor in synthesizing novel pharmacophores that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The compound's ability to undergo various chemical transformations makes it an attractive candidate for designing molecules with tailored biological activities.
One of the most compelling aspects of Benzaldehyde, 3-methyl-2-(1-methylethoxy)- is its role in the synthesis of natural product analogs. By leveraging its structural framework, scientists have been able to create derivatives that mimic the bioactive scaffolds found in plants and microorganisms. These analogs often display enhanced efficacy or reduced toxicity compared to their natural counterparts, making them promising candidates for further development into therapeutic agents.
The chemical reactivity of Benzaldehyde, 3-methyl-2-(1-methylethoxy)- also makes it a valuable tool in polymer science. Its ability to participate in cross-linking reactions allows for the creation of novel polymers with improved mechanical properties and thermal stability. These materials find applications in various industries, including coatings, adhesives, and advanced materials for electronics.
Recent advancements in computational chemistry have further highlighted the importance of Benzaldehyde, 3-methyl-2-(1-methylethoxy)- as a key intermediate. Molecular modeling studies have demonstrated its potential as a scaffold for designing molecules with specific binding affinities to target proteins. By integrating experimental data with computational predictions, researchers can optimize the structure of Benzaldehyde, 3-methyl-2-(1-methylethoxy)--based compounds to enhance their pharmacological properties.
The synthesis of Benzaldehyde, 3-methyl-2-(1-methylethoxy)- typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by formylation and subsequent functional group transformations. These methods highlight the compound's versatility and its suitability for large-scale production when required.
In conclusion, Benzaldehyde, 3-methyl-2-(1-methylethoxy)- (CAS No. 532965-67-6) is a multifaceted compound with significant applications in pharmaceuticals, polymer science, and materials engineering. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel materials and therapeutics. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand even further.
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